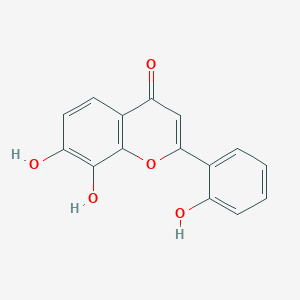
7,8,2'-Trihydroxyflavone
Vue d'ensemble
Description
7,8,2'-Trihydroxyflavone is a useful research compound. Its molecular formula is C15H10O5 and its molecular weight is 270.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant and Anticancer Activity
7,8,2'-Trihydroxyflavone and related derivatives, such as apigenin and baicalein, have demonstrated significant antioxidant and anticancer activities. Research has shown that these compounds can inhibit cancer cell growth in various human cancer cell lines, including lung, breast, and brain epithelial cells. Importantly, a correlation between the anti-proliferative and antioxidant activities of these compounds has been identified, although the correlation is moderate. The presence of the ortho-dihydroxy group in ring B of these compounds is crucial for these effects (Grigalius & Petrikaitė, 2017).
Neurogenesis and Antidepressant Effect
7,8-Dihydroxyflavone has been identified as a potent tropomyosin-receptor-kinase B (TrkB) agonist and has shown promising effects in promoting neurogenesis and exerting robust antidepressant effects. The compound's ability to activate TrkB signaling pathways is crucial for its antiapoptotic and neuroprotective activities. Chronic administration of this compound has been linked to significant antidepressant effects and neurogenesis promotion in animal models (Liu et al., 2010).
Treatment Strategy for Brain and Body Disorders
The flavonoid 7,8-Dihydroxyflavone has emerged as a potential treatment for various brain and body pathologies. Extensive preclinical studies have explored its efficacy in animal models of different pathologies. Its role as a BDNF mimetic suggests its usefulness in the treatment of diseases affecting brain and body functioning (Emili et al., 2020).
Interaction with TrkB and VEGFR2 Proteins
7,8-Dihydroxyflavone's interaction with TrkB receptor and VEGFR2 proteins has been studied, revealing its dual biochemical action. While it enhances TrkB phosphorylation and promotes downstream cellular signaling, it also exhibits an inhibitory effect on VEGFR2, a key receptor involved in vasculogenesis and angiogenesis. This dual action indicates potential divergent effects on TrkB and VEGFR2 pathways (Chitranshi et al., 2015).
Neuropsychiatric Disorders
7,8-Dihydroxyflavone has shown promising results in neuropsychiatric disorders, including Alzheimer’s disease, Parkinson’s disease, depression, and memory impairment. Its effectiveness in crossing the blood-brain barrier and mimicking brain-derived neurotrophic factor effects in the brain is significant. It has shown potential in combating oxidative stress and cooperating with estrogen receptors or regulating intestinal flora (Yang & Zhu, 2021).
Neurite Outgrowth and Neuroprotection
7,8,3'-Trihydroxyflavone has been identified as promoting neurite outgrowth and protecting against neurotoxicity in mouse dorsal root ganglion neurons. It acts as a TrkB agonist and has shown dose-dependent effects on neuronal growth and protection against neurotoxicity, likely through TrkB activation (Shi & Luo, 2016).
Osteoclast Formation Inhibition
3'4'7-Trihydroxyflavone, a related compound, has shown efficacy in inhibiting osteoclast formation, potentially offering a novel therapeutic approach for bone-related diseases. It acts on key pathways such as NFATc1, a crucial factor in osteoclast differentiation, and has shown to decrease bone resorption activity (Kang et al., 2015).
CNS Disorders and Neuroprotection
7,8-Dihydroxyflavone has been suggested as a promising nutraceutical against CNS disorders due to its neuroprotective role and ability to cross the blood-brain barrier. It has shown potent protective actions against toxins-induced insults to brain and neuronal cells, along with antioxidant and anti-inflammatory properties beneficial in neurodegenerative processes (Paul et al., 2021).
Parkinson's Disease Treatment
7,8-Dihydroxyflavone has demonstrated neuroprotective effects in Parkinson's disease models. Its ability to improve behavioral performance and reduce dopaminergic neuron loss in animal models, along with the activation of TrkB receptors and signaling cascades, suggests its potential as a therapeutic strategy for Parkinson's disease treatment (Nie et al., 2019).
Oral Squamous Cancer Cells
7,8-Dihydroxyflavone has exhibited apoptotic effects in human oral squamous cancer cells. Its ability to regulate specificity protein 1 (Sp1) and induce apoptotic cell death through cell cycle modulation and suppression of antiapoptotic proteins highlights its potential in cancer prevention and treatment (Lee et al., 2015).
Antioxidant and Anti-inflammatory Efficacy
Trihydroxyflavones, including this compound, have shown significant antioxidant and anti-inflammatory efficacy. They are effective inhibitors of oxidative burst in neutrophils and can scavenge different reactive oxygen and nitrogen species. Their ability to inhibit COX and 5-LOX pathways makes them promising candidates for new anti-inflammatory treatments (Gomes et al., 2012).
Sensory-Motor Performance Improvement
7,8-Dihydroxyflavone has improved sensory-motor performance in old mice and reduced lipid peroxidation, indicating its potential benefits against age-related impairments and oxidative stress (Keser et al., 2020).
Mécanisme D'action
Target of Action
7,8,2’-Trihydroxyflavone, also known as Tropoflavin, is a naturally occurring flavone found in Godmania aesculifolia, Tridax procumbens, and primula tree leaves . It has been found to act as a potent and selective small-molecule agonist of the tropomyosin receptor kinase B (TrkB) , the main signaling receptor of the neurotrophin brain-derived neurotrophic factor (BDNF) . It also acts as a direct inhibitor of human and murine pyridoxal phosphatase .
Mode of Action
7,8,2’-Trihydroxyflavone mimics the physiological actions of BDNF by binding to the extracellular domain of the TrkB receptor . It also binds and reversibly inhibits pyridoxal phosphatase with low micromolar affinity and sub-micromolar potency .
Biochemical Pathways
The activation of TrkB by 7,8,2’-Trihydroxyflavone leads to the initiation of several downstream signaling pathways that are crucial for neuronal survival, differentiation, and synaptic plasticity . The inhibition of pyridoxal phosphatase leads to an increase in pyridoxal 5’-phosphate (PLP) levels, the co-enzymatically active form of vitamin B6 .
Pharmacokinetics
The in vivo evidence for the pharmacokinetics profile of 7,8-Dihydroxyflavone (a close relative of 7,8,2’-Trihydroxyflavone) indicated that the plasma half-life of this compound in mice, after oral administration of 50 mg/kg, was 134 minutes. The plasma concentration peaked at 10 minutes with 70 ng/ml and was still detectable after 8 hours (5 ng/ml). 7,8-Dihydroxyflavone was found to be able to cross the blood-brain barrier .
Result of Action
The activation of TrkB by 7,8,2’-Trihydroxyflavone has demonstrated therapeutic efficacy in animal models of a variety of central nervous system disorders . The increase in PLP levels due to the inhibition of pyridoxal phosphatase by 7,8,2’-Trihydroxyflavone offers an alternative mechanism for the effects of this compound in cognitive improvement in several mouse models .
Action Environment
The action of 7,8,2’-Trihydroxyflavone is influenced by various environmental factors. For instance, its bioavailability and ability to cross the blood-brain barrier make it effective in the central nervous system . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
7,8,2’-Trihydroxyflavone plays a pivotal role in various biochemical reactions. It acts as a potent and selective small-molecule agonist of the tropomyosin receptor kinase B (TrkB), the primary signaling receptor for brain-derived neurotrophic factor (BDNF). This interaction is crucial for mediating neuroprotective and neurotrophic effects . Additionally, 7,8,2’-Trihydroxyflavone has been found to inhibit pyridoxal phosphatase, an enzyme that regulates levels of pyridoxal 5’-phosphate, the active form of vitamin B6 . This inhibition can influence various metabolic pathways and cellular functions.
Cellular Effects
7,8,2’-Trihydroxyflavone exerts significant effects on various cell types and cellular processes. In neuronal cells, it enhances cell survival, promotes neurite outgrowth, and protects against oxidative stress-induced damage . The compound influences cell signaling pathways, including the activation of TrkB receptors, which leads to downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways . These pathways are critical for cell survival, differentiation, and synaptic plasticity. Additionally, 7,8,2’-Trihydroxyflavone modulates gene expression related to neuroprotection and antioxidant defense .
Molecular Mechanism
The molecular mechanism of 7,8,2’-Trihydroxyflavone involves its binding to the TrkB receptor, mimicking the action of BDNF . This binding activates the receptor, triggering a cascade of intracellular signaling events that promote neuronal survival and plasticity. Furthermore, 7,8,2’-Trihydroxyflavone inhibits pyridoxal phosphatase by binding to its active site, thereby increasing the levels of pyridoxal 5’-phosphate . This inhibition can affect various metabolic processes and enzyme activities within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,8,2’-Trihydroxyflavone have been observed to change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that continuous exposure to 7,8,2’-Trihydroxyflavone can lead to sustained activation of TrkB signaling pathways, resulting in prolonged neuroprotective effects . The stability and efficacy of the compound can vary depending on the experimental conditions and the biological system used.
Dosage Effects in Animal Models
The effects of 7,8,2’-Trihydroxyflavone vary with different dosages in animal models. At low to moderate doses, the compound exhibits neuroprotective and cognitive-enhancing effects without significant toxicity . At high doses, it can cause adverse effects such as oxidative stress and cellular toxicity . The therapeutic window for 7,8,2’-Trihydroxyflavone is relatively narrow, necessitating careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
7,8,2’-Trihydroxyflavone is involved in several metabolic pathways. It interacts with enzymes such as pyridoxal phosphatase, influencing the levels of pyridoxal 5’-phosphate and other metabolites . The compound also affects metabolic fluxes related to antioxidant defense and energy metabolism . These interactions can have broad implications for cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 7,8,2’-Trihydroxyflavone within cells and tissues are mediated by various transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it is transported via passive diffusion and active transport mechanisms involving proteins such as P-glycoprotein and multidrug resistance-associated proteins . These transport mechanisms influence the localization and accumulation of 7,8,2’-Trihydroxyflavone in different tissues.
Subcellular Localization
7,8,2’-Trihydroxyflavone is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function can be influenced by its subcellular localization. For instance, in the mitochondria, 7,8,2’-Trihydroxyflavone can enhance mitochondrial function and protect against oxidative stress . In the nucleus, it can modulate gene expression by interacting with transcription factors and other nuclear proteins . The compound’s localization is directed by specific targeting signals and post-translational modifications.
Propriétés
IUPAC Name |
7,8-dihydroxy-2-(2-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-10-4-2-1-3-8(10)13-7-12(18)9-5-6-11(17)14(19)15(9)20-13/h1-7,16-17,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGZYXRWZXMYBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350273 | |
| Record name | 7,8,2'-TRIHYDROXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263407-44-9 | |
| Record name | 7,8-Dihydroxy-2-(2-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263407-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8,2'-TRIHYDROXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


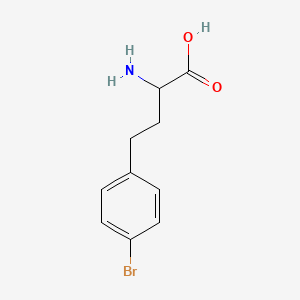
![Bis[4-(trifluoromethyl)phenyl]methanol](/img/structure/B3031280.png)
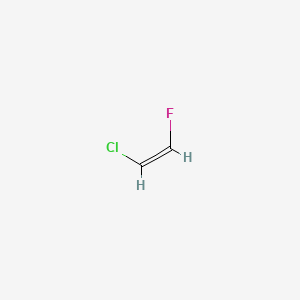
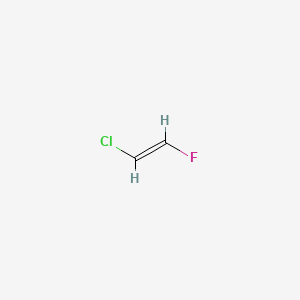
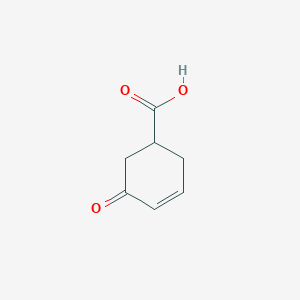

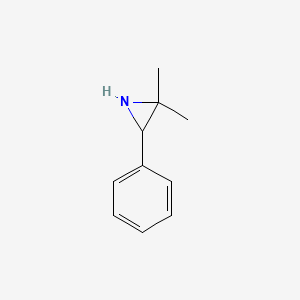
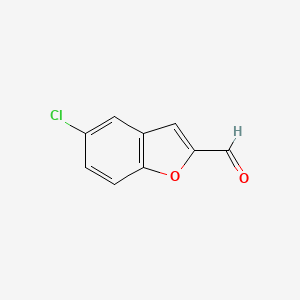
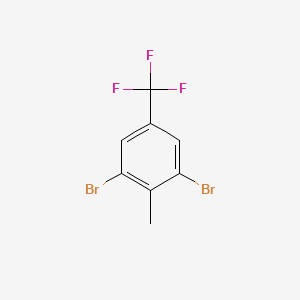
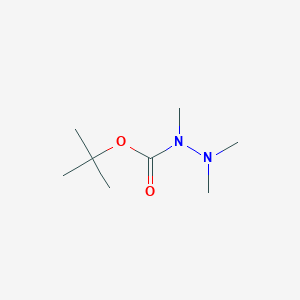

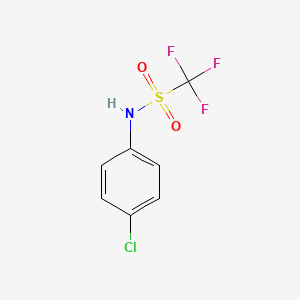
![4-oxo-4H-benzo[h]chromene-3-carbaldehyde](/img/structure/B3031297.png)

